Rubidium hydride
Description
Structure
2D Structure
Properties
CAS No. |
13446-75-8 |
|---|---|
Molecular Formula |
RbH HR |
Molecular Weight |
86.476 g/mol |
IUPAC Name |
hydride;rubidium(1+) |
InChI |
InChI=1S/Rb.H/q+1;-1 |
InChI Key |
FABXTBQKJHJDMC-UHFFFAOYSA-N |
SMILES |
[H-].[Rb+] |
Isomeric SMILES |
[H-].[Rb+] |
Canonical SMILES |
[H-].[Rb+] |
Origin of Product |
United States |
Synthesis and Characterization of Rubidium Hydride
Methods of Synthesis
The most common and straightforward method for synthesizing rubidium hydride (RbH) is through the direct reaction of rubidium metal with hydrogen gas. shef.ac.ukpilgaardelements.comwikipedia.orgvaia.com In this process, metallic rubidium is heated, and hydrogen gas is passed over it, leading to the formation of the white, crystalline solid this compound.
Reaction: 2Rb(s) + H₂(g) → 2RbH(s) shef.ac.ukpilgaardelements.com
A solvent-free mechanochemical method has also been developed, where rubidium metal and hydrogen gas are reacted under pressure in a ball mill. google.comlabpartnering.org This process can be conducted at mild temperatures and avoids the need for solvents or catalysts. google.comlabpartnering.org
While direct synthesis is primary for RbH, metathesis (double displacement) reactions are a common route for producing more complex hydrides involving rubidium. For instance, rubidium alanate (RbAlH₄) has been synthesized via a metathesis reaction between sodium alanate (NaAlH₄) or lithium alanate (LiAlH₄) and rubidium chloride (RbCl) or rubidium fluoride (B91410) (RbF) through ball milling. acs.org The synthesis of molecular rubidium hydrido-magnesiates has also been achieved through processes like σ-bond metathesis. acs.orgnih.gov Additionally, rubidium monohydride can be formed as an intermediate during the thermal decomposition of rubidium amidoboranes under high pressure. techexplorist.comelettra.eu
Characterization Techniques
At ambient conditions, this compound crystallizes in a face-centered cubic (fcc) lattice, adopting the rock salt (NaCl) crystal structure. aps.orgresearchgate.netresearchgate.net In this structure, each rubidium ion is octahedrally coordinated to six hydride ions, and vice versa. shef.ac.uk
Under high pressure, RbH undergoes a series of structural phase transitions. The initial face-centered cubic phase (RbH-I or B1) transforms to a primitive simple cubic structure (RbH-II or B2, CsCl-type) at pressures above approximately 2.2 GPa. aps.orgresearchgate.net Upon further compression, a transition to an orthorhombic phase (CrB-type) is observed at approximately 85 GPa. aps.orgresearchgate.netaip.org
| Property | Value |
|---|---|
| Crystal System (Ambient) | Cubic |
| Space Group (Ambient) | Fm-3m (No. 225) |
| Prototypical Structure | NaCl (Rock Salt) |
| High-Pressure Phase (>2.2 GPa) | Simple Cubic (B2) |
| High-Pressure Phase (>85 GPa) | Orthorhombic (CrB) |
Spectroscopic analysis provides insight into the electronic structure and vibrational modes of materials. As a simple ionic compound, this compound in its standard cubic structure is inactive in first-order Raman spectroscopy. However, studies of rubidium polyhydrides synthesized under high pressure show rich Raman activity, which is used to identify the various hydrogenic species present, such as H₂ and H₃⁻ units. aps.org
The electronic properties have been investigated using transmission measurements and density functional theory (DFT) calculations. Pristine this compound is an insulator with a wide band gap. researchgate.net Experimental measurements have determined the band gap at zero pressure to be approximately 4.91 eV. researchgate.net This value decreases significantly under compression. researchgate.net
Advanced Structural Characterization and Crystallography
Crystal Structures and Polymorphism of Rubidium Hydride
This compound (RbH) exhibits polymorphism, transitioning through different crystal structures as pressure increases. These transformations are a fundamental aspect of its material properties.
At ambient conditions, this compound (RbH) crystallizes in the rock-salt (B1 or NaCl-type) structure. aps.orgshef.ac.ukhandwiki.org This is a face-centered cubic (fcc) lattice with the space group Fm-3m (No. 225). materialsproject.orgmaterialsproject.org In this structure, each rubidium ion (Rb⁺) is octahedrally coordinated to six hydride ions (H⁻), and conversely, each hydride ion is surrounded by six rubidium ions in an octahedral arrangement. materialsproject.orgosti.gov The Rb-H bond lengths are uniform, reported to be around 3.00 Å to 3.02 Å. materialsproject.orgosti.gov
Table 1: Crystallographic Data for this compound (Rock-Salt Structure)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Cubic | materialsproject.org |
| Space Group | Fm-3m | materialsproject.orgmaterialsproject.org |
| Lattice Constant (a) | 6.01 Å | materialsproject.org |
| Rb-H Bond Length | ~3.00 - 3.02 Å | materialsproject.orgosti.gov |
| Coordination | 6:6 (Octahedral) | shef.ac.ukmaterialsproject.org |
Upon compression, this compound undergoes a series of structural phase transitions. researchgate.net The initial rock-salt structure (RbH-I) transforms into a cesium chloride (B2 or CsCl-type) structure (RbH-II) at approximately 2.2 GPa. aps.orgnajah.edu This B2 phase has a primitive simple cubic lattice. aps.org Further increases in pressure lead to another transition. At around 85 GPa, RbH-II transforms into an orthorhombic structure (RbH-III), which has been identified as the CrB-type structure. aps.orgaip.orgresearchgate.net Theoretical calculations have supported these experimental findings, predicting the B1 to B2 transition at pressures between 1.0 and 4.0 GPa and the transition to the CrB structure between 70 and 80 GPa. aip.org
Table 2: Pressure-Induced Phase Transitions of this compound
| Transition | Transition Pressure (Experimental) | Transition Pressure (Theoretical) | Resulting Structure | Reference |
|---|---|---|---|---|
| RbH-I (B1) → RbH-II (B2) | ~2.2 GPa | 1.0 - 4.0 GPa | Cesium Chloride (CsCl) | aps.orgnajah.eduaip.org |
| RbH-II (B2) → RbH-III | 85 GPa | 35 - 80 GPa | Orthorhombic (CrB-type) | aps.orgaip.orgresearchgate.net |
Rock-Salt (B1/NaCl) Structure Studies
Structural Analysis of Rubidium Polyhydrides
Under high pressure, rubidium can react with excess hydrogen to form a variety of rubidium polyhydrides with stoichiometries richer in hydrogen than the simple monohydride. These compounds exhibit novel structural motifs and bonding characteristics.
Experimental synthesis and theoretical predictions have identified several stable or metastable rubidium polyhydride stoichiometries. Density functional theory calculations predicted that polyhydrides like RbH₃ and RbH₅ could be stable at elevated pressures. researchgate.netarxiv.orgnih.gov Subsequent high-pressure experiments involving laser-heated diamond anvil cells have successfully synthesized various rubidium superhydrides. aps.orgnih.gov
Upon heating RbH in a hydrogen medium, RbH₉ is formed at pressures between 18 and 22 GPa. aps.orgnih.govresearchgate.net This phase, denoted as RbH₉-I, is stable down to 8.7 GPa upon decompression. aps.orgnih.gov At higher pressures (around 22 GPa), another polymorph, RbH₉-II, is synthesized. aps.orgresearchgate.net Further compression and heating above 87 GPa surprisingly leads to the formation of RbH₅, which exists in two polymorphs (RbH₅-I and RbH₅-II). aps.orgnih.govresearchgate.net Theoretical studies have also explored the possibility of other stoichiometries like RbH₆, which is predicted to contain polymeric hydrogen chains, and even hydrogen-rich phases like RbH₁₄ at very high pressures (e.g., 250 GPa). researchgate.netarxiv.orgnih.govresearchgate.net
Table 3: Identified and Predicted Stoichiometries of Rubidium Polyhydrides
| Stoichiometry | Synthesis/Prediction Conditions | Key Structural Features | Reference |
|---|---|---|---|
| RbH₃ | Predicted stable above 100 GPa | Composed of Rb⁺ and H₃⁻ ions | researchgate.netoup.com |
| RbH₅ | Synthesized above 87 GPa | Contains H⁻, H₂, and linear H₃⁻ units | aps.orgnih.govresearchgate.net |
| RbH₆ | Predicted at high pressures | Contains polymeric (H₃⁻)∞ chains | researchgate.netarxiv.orgnih.gov |
| RbH₉ | Synthesized at 18-22 GPa | Complex network of H₂, H⁻, and H₃⁻ units | aps.orgnih.govresearchgate.net |
| RbH₁₄ | Predicted at ~250 GPa | High hydrogen content | researchgate.net |
A key feature of rubidium polyhydrides is the presence of diverse hydrogenic species within their crystal structures. researchgate.netarxiv.org These structures are not simple ionic lattices but are composed of Rb⁺ cations alongside a combination of hydride anions (H⁻), neutral dihydrogen molecules (H₂), and linear trihydrogen anions (H₃⁻). aps.orgresearchgate.netarxiv.orgnih.gov
The H₃⁻ anion, a linear three-center, four-electron (3c-4e) bonded species, is a particularly noteworthy feature. researchgate.netarxiv.org Its presence has been predicted in RbH₃ and RbH₅ and experimentally confirmed in RbH₅. aps.orgresearchgate.netnih.gov In some phases, the H₃⁻ unit is symmetric, while in others, it is asymmetric, with one shorter and one longer H-H bond. aps.org For example, in the Cmc2₁ phase of RbH₉, calculations show the presence of symmetric H₃⁻ units, whereas the Imma phase of RbH₅ contains asymmetric H₃⁻ anions. aps.org The identification of these varied hydrogen species highlights the complex chemical bonding that occurs in these materials under extreme conditions.
Theoretical studies have predicted the existence of even more complex hydrogen arrangements in certain rubidium polyhydrides at very high pressures. researchgate.netnih.gov Specifically, the predicted RbH₆ phase is thought to contain infinite polymeric chains of hydrogen, formulated as (H₃⁻)∞. researchgate.netarxiv.orgnih.govacs.org These one-dimensional chains are a novel form of hydrogen organization within a solid-state material and are indicative of the tendency of hydrogen to form extended networks under significant compression. Computational analyses have suggested that these polymeric chains might exhibit one-dimensional liquid-like behavior, indicating a high degree of mobility of the hydrogen atoms along the chain. researchgate.netarxiv.orgnih.gov
Characterization of Hydrogen Anionic Species (H-, H2, H3-)
Structural Elucidation under Extreme Conditions
The application of high pressure dramatically alters the interatomic distances and electronic interactions within this compound, leading to a series of structural phase transitions. The study of these transitions provides critical insights into the fundamental principles of solid-state chemistry and physics.
Synchrotron X-ray diffraction is a powerful tool for investigating the crystal structure of materials under extreme pressure. Its high brilliance and energy allow for the collection of high-resolution diffraction patterns from microscopic samples within diamond anvil cells.
Studies on this compound (RbH) have revealed a sequence of pressure-induced phase transitions. At ambient conditions, RbH adopts a face-centered cubic (fcc) crystal lattice, designated as the RbH-I phase. jaea.go.jp Upon compression, it undergoes a phase transition to a primitive simple cubic structure (RbH-II) at pressures above 2.2 GPa. jaea.go.jpresearchgate.net A further increase in pressure to 85 GPa induces another transformation to an orthorhombic structure (RbH-III), which has the CrB-type crystal structure. jaea.go.jpresearchgate.net
In addition to the transformations of pure RbH, synchrotron X-ray diffraction has been pivotal in the synthesis and characterization of novel rubidium superhydrides. When rubidium monohydride is heated in a hydrogen-rich environment at high pressures, new compounds with high hydrogen content are formed. For instance, laser heating RbH-II at 18 GPa in a hydrogen medium results in the formation of a rubidium superhydride polymorph, RbH₉-I. jaea.go.jp At a higher pressure of 22 GPa, another polymorph, RbH₉-II, is synthesized. jaea.go.jp Further compression above 87 GPa followed by laser heating does not lead to hydrides with even higher hydrogen content but instead forms rubidium pentahydride (RbH₅), which itself exhibits two polymorphs, RbH₅-I and RbH₅-II. jaea.go.jp The crystal structures of these superhydrides are complex, featuring networks of quasimolecular H₂ units and H⁻ anions. jaea.go.jp
The table below summarizes the observed pressure-induced structural transitions in the rubidium-hydrogen system as characterized by synchrotron X-ray diffraction.
| Compound/Phase | Pressure Condition | Crystal System | Space Group | Notes |
| RbH-I | Ambient | Face-Centered Cubic (fcc) | Fm-3m | Rocksalt structure. jaea.go.jp |
| RbH-II | > 2.2 GPa | Simple Cubic | Pm-3m | CsCl-type structure. jaea.go.jp |
| RbH-III | > 85 GPa | Orthorhombic | Cmcm | CrB-type structure. jaea.go.jpresearchgate.net |
| RbH₉-I | 18 GPa (with heating) | Orthorhombic | Cmcm | Synthesized from RbH-II and H₂. jaea.go.jp |
| RbH₉-II | 22 GPa (with heating) | Hexagonal | P6₃/mmc | Synthesized from RbH-II and H₂. jaea.go.jp |
| RbH₅-I | > 87 GPa (with heating) | Orthorhombic | Cmcm | Formed from heating RbH₉. jaea.go.jp |
| RbH₅-II | > 87 GPa (with heating) | Monoclinic | C2/m | A second polymorph of RbH₅. jaea.go.jp |
This table is based on data from high-pressure synchrotron X-ray diffraction studies.
Neutron diffraction is a uniquely powerful technique for determining the precise location of light elements, such as hydrogen and its isotope deuterium (B1214612), within a crystal lattice. This is because neutrons scatter from atomic nuclei, and their scattering cross-section does not depend on the atomic number in a simple way, making light elements more "visible" than with X-rays, which scatter from electrons. For this reason, studies on deuterated analogues, such as rubidium deuteride (B1239839) (RbD), are of significant interest for fully resolving the crystal structure and understanding the role of the hydride/deuteride sublattice.
While the synthesis of rubidium superhydrides at pressures accessible to large-volume presses presents an opportunity for neutron scattering studies, detailed experimental reports on the high-pressure neutron diffraction of rubidium deuteride are not extensively available in the published literature. jaea.go.jp Such studies would be invaluable for confirming the hydrogen positions inferred from X-ray diffraction and for investigating the ordering of deuterium atoms in the various high-pressure phases. The technique is particularly crucial for distinguishing between different models of hydrogen arrangement and for understanding the nature of bonding in these materials. osti.gov High-pressure neutron diffraction has been successfully applied to other deuterated systems to elucidate structural transitions and the behavior of deuterium under compression. stfc.ac.uk
Future in-situ neutron diffraction experiments on RbD under extreme conditions could provide definitive information on the D-atom positions and their vibrational dynamics, offering a more complete picture of the structural evolution and bonding in this fundamental alkali hydride.
Electronic Structure and Spectroscopic Investigations
Electronic Band Structure Calculations
Energy Band Gap Analysis and Metallization Phenomena under Pressure
Rubidium hydride (RbH), an alkali metal hydride, exhibits insulating properties under ambient conditions with a significant energy band gap. Experimental and theoretical studies have extensively investigated its electronic band structure, particularly the changes induced by high pressure, which can lead to a phenomenon known as metallization.
At ambient pressure, RbH crystallizes in the rock salt (B1) structure. Experimental measurements have determined the band gap of RbH to be approximately 4.91 eV at zero pressure. worldscientific.comaip.org Theoretical calculations using various methods provide a range of values. For instance, first-principles calculations based on density functional theory (DFT) with the generalized gradient approximation (GGA) have reported a direct band gap of 2.943 eV at the high-symmetry L-point. ijsmdo.orgresearchgate.net Other theoretical reports suggest values of 2.20 eV and 2.96 eV. arxiv.orgresearchgate.net The use of more advanced methods like the modified Becke-Johnson (mBJ-GGA) approach yields a wider band gap of 5.663 eV for the rock salt structure, which is in better agreement with experimental findings. aip.org The differences between theoretical and experimental values are often attributed to the underestimation of band gaps by standard DFT methods and variations in lattice constants used in calculations. arxiv.orgaip.org
Under the application of pressure, the crystal structure of RbH undergoes several phase transitions. A transition from the rock salt (B1) to a cesium chloride (B2) structure occurs at approximately 2.2 to 3.5 GPa. aip.orgnajah.edu Further compression leads to a transformation to an orthorhombic CrB phase at around 85 GPa. worldscientific.comaip.org
Crucially, the application of pressure significantly reduces the energy band gap of RbH. Experimental transmission measurements up to 120 GPa have shown that the band gap decreases to 2.68 eV. worldscientific.comresearchgate.net Extrapolation of this data suggests that RbH would achieve a zero band gap, and thus become metallic, at a pressure of approximately 310 GPa. worldscientific.com Theoretical calculations support this trend, predicting a continuous decrease in the band gap with increasing pressure. arxiv.org The metallization of RbH is a consequence of the pressure-induced broadening and overlap of electronic bands. researchgate.net
The study of rubidium polyhydrides, such as RbH₅ and RbH₃, which are stable at high pressures, has also provided insights into metallization. These compounds, which contain H⁻ anions and H₃⁻ molecules, are predicted to metallize above 200 GPa. researchgate.netoup.com
| Condition | Structure | Band Gap (eV) | Method | Reference |
|---|---|---|---|---|
| Zero Pressure | Rock Salt (B1) | 4.91 | Experimental | worldscientific.comaip.org |
| Ambient Pressure | Rock Salt (B1) | 2.943 | Theoretical (DFT-GGA) | ijsmdo.orgresearchgate.net |
| Ambient Pressure | Rock Salt (B1) | 5.663 | Theoretical (mBJ-GGA) | aip.org |
| 120 GPa | Not Specified | 2.68 | Experimental | worldscientific.comresearchgate.net |
| Predicted Metallization Pressure | Not Specified | 0 | Extrapolation | worldscientific.com |
Vibrational and Rotational Spectroscopy of this compound
Raman Spectroscopy of Hydrogen Anionic Units
Raman spectroscopy is a powerful tool for investigating the vibrational modes of molecules and crystal lattices. In the context of this compound, it has been particularly instrumental in studying the behavior of hydrogen anionic units (H⁻) and other hydrogen species under high pressure.
At ambient pressure, crystalline RbH in its rock salt (B1) or simple cubic (B2) phase is Raman inactive. aps.orgresearchgate.net However, under high-pressure synthesis conditions where rubidium reacts with excess hydrogen, new rubidium polyhydride phases are formed which exhibit distinct Raman signatures.
Recent studies involving laser-heated diamond anvil cells have successfully synthesized various rubidium superhydrides, including RbH₉ and RbH₅. aps.orgnih.gov Raman spectroscopy of these phases reveals the presence of quasimolecular H₂ units and, notably, the linear H₃⁻ anion. aps.orgnih.gov The observation of the H₃⁻ anion in the crystalline lattice of RbH₅ represents the first experimental evidence of this species. aps.orgnih.gov
The Raman spectra of these high-pressure phases show distinct vibrons (vibrational quanta) corresponding to these hydrogen units. For example, in RbH₉ and RbH₅, Raman shifts are observed that can be attributed to the vibrational modes of the H₂ and H₃⁻ species within the rubidium lattice. aps.orgresearchgate.net The pressure dependence of these Raman shifts provides valuable information about the bonding and dynamics of the hydrogenic units under compression. aps.orgresearchgate.net Theoretical calculations of the Raman spectra for these high-pressure phases have shown good agreement with the experimental data, aiding in the identification of the observed vibrational modes. aps.orgresearchgate.net
Infrared Spectroscopic Characterization
Infrared (IR) spectroscopy probes the vibrational transitions of molecules that are accompanied by a change in dipole moment. While simple diatomic molecules like H₂ are IR inactive, heteronuclear molecules and polyatomic species with appropriate symmetry can be characterized by their IR absorption spectra.
For this compound, IR spectroscopy has been employed to study its vibrational properties. The fundamental vibrational transition of the RbH molecule in the gas phase has been observed in the infrared region. royalsocietypublishing.org In more complex systems, such as quaternary complex transition metal hydrides containing rubidium, IR spectroscopy, in conjunction with Raman spectroscopy, has been used to identify the vibrational modes of both the complex hydride anion and isolated H⁻ anions. curtin.edu.au
In the context of high-pressure studies, while Raman spectroscopy has been more prominently featured for in-situ characterization of rubidium polyhydrides, IR spectroscopy remains a complementary technique for identifying vibrational modes, particularly those that are Raman inactive. The analysis of IR spectra can provide crucial information about the structure and bonding within these novel hydrogen-rich materials.
Rotational and Vibrational Transition Analysis
The analysis of rotational and vibrational transitions provides fundamental information about the molecular constants of a molecule, such as its bond length and vibrational frequencies. For diatomic molecules like this compound (RbH), the spectrum consists of a series of lines corresponding to simultaneous changes in vibrational and rotational energy levels.
The emission spectrum of gaseous RbH exhibits a "many-line" type spectrum characteristic of alkali-metal hydrides, arising from a ¹Σ → ¹Σ electronic transition. royalsocietypublishing.orgroyalsocietypublishing.org A detailed rotational and vibrational analysis of this spectrum has allowed for the determination of key molecular constants for both the ground and excited electronic states. royalsocietypublishing.org
For the ground electronic state, the vibrational frequency (ωe) is 936.77 cm⁻¹. royalsocietypublishing.org The rotational constant (Be) is also determined from the spacing of the rotational lines. In contrast, the excited state is considered anomalous because the vibrational frequency and rotational constant initially increase with the vibrational quantum number. royalsocietypublishing.orgroyalsocietypublishing.org This behavior is also observed in other alkali hydrides. royalsocietypublishing.orgroyalsocietypublishing.org
The analysis of these transitions is crucial for understanding the potential energy surfaces of the molecule and for comparing the properties of RbH with other alkali hydrides, which show a regular progression in their molecular constants. royalsocietypublishing.org
| State | Constant | Value | Reference |
|---|---|---|---|
| Ground Electronic State (¹Σ) | Vibrational Frequency (ωe) | 936.77 cm⁻¹ | royalsocietypublishing.org |
| Excited Electronic State | Vibrational Frequency (ω'e) | 244.6 cm⁻¹ | royalsocietypublishing.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydride Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local chemical environment of specific nuclei. rsc.orglibretexts.org For hydride materials, ¹H NMR is particularly valuable for characterizing the position and dynamics of hydrogen atoms within a structure. rsc.org
While direct NMR studies specifically on simple this compound (RbH) are not extensively reported in the provided search results, the application of NMR to complex hydrides containing rubidium provides insight into its utility. For instance, in complex borohydrides like Rb[Al(BH₄)₄], ¹H NMR has been used to study the reorientational motion of the BH₄ groups. researchgate.net By measuring spin-lattice relaxation rates over a range of temperatures and frequencies, the activation energies for these motions can be determined, providing information about the local dynamics of the hydride-containing anions. researchgate.net
In such complex hydrides, the ¹H NMR spectra and relaxation data are governed by the dynamics of the hydride environments. researchgate.net This demonstrates the potential of NMR spectroscopy to elucidate the structural and dynamic properties of the hydride species in various rubidium-containing compounds. The chemical shift and coupling patterns in ¹H NMR spectra can provide direct evidence for the bonding environment of the hydride ions, distinguishing between terminal, bridging, or interstitial positions. rsc.org
Computational Chemistry and Theoretical Modeling
First-Principles Calculations and Density Functional Theory (DFT) Applications
First-principles calculations, which are based on the principles of quantum mechanics without empirical parameters, have been instrumental in characterizing rubidium hydride. ijsmdo.orgresearchgate.net Density Functional Theory (DFT) stands out as a primary workhorse in this domain, enabling the accurate prediction of a wide array of material properties. ijsmdo.orgresearchgate.netarxiv.org
Pseudopotential Methods and Exchange-Correlation Functionals (GGA, mBJ-GGA, HSE03)
At the core of many first-principles calculations for solid-state systems like this compound are pseudopotential methods. These methods simplify the complex interactions between core and valence electrons, significantly reducing computational cost while maintaining high accuracy. ijsmdo.orgresearchgate.net The choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons, is crucial for the reliability of DFT calculations.
The Generalized Gradient Approximation (GGA) is a widely used functional for studying this compound. ijsmdo.orgresearchgate.netresearchgate.net For instance, calculations using the Perdew, Burke, and Ernzerhof (PBE) parameterization of GGA have been employed to investigate its structural and electronic properties. acs.org GGA has proven effective in predicting ground-state properties such as lattice constants and bulk moduli that are in good agreement with experimental data. ijsmdo.orgresearchgate.net However, it is known to often underestimate the electronic band gap of semiconductors and insulators. arxiv.orgacs.org
To address the band gap underestimation, more advanced functionals have been utilized. The modified Becke-Johnson (mBJ) potential , often used in conjunction with GGA (GGA+mBJ), provides more accurate band gap values. icm.edu.pl Similarly, hybrid functionals like HSE03 , which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to improve the prediction of electronic band structures. researchgate.net For this compound, calculations using these more sophisticated functionals are essential for accurately describing its semiconducting nature. arxiv.orgresearchgate.net
Ab Initio Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) simulations combine first-principles calculations to determine the forces acting on atoms with classical molecular dynamics to simulate their motion. rsc.orgaps.org This powerful technique allows for the investigation of the dynamic behavior of this compound at finite temperatures. researchgate.net AIMD has been employed to study the thermal stability of rubidium polyhydrides, revealing how their structures distort and how hydrogen atoms move at room temperature. uspex-team.org For instance, simulations have shown that while the rubidium sublattice in RbH₉ may distort, the H₂ molecules tend to oscillate around their equilibrium positions with limited diffusion. uspex-team.org This method is crucial for understanding phase transitions, diffusion mechanisms, and the behavior of materials under real-world conditions. aps.orgresearchgate.net
Evolutionary Algorithms for Structure Prediction
Predicting the stable crystal structures of materials under various conditions, particularly high pressure, is a significant challenge in materials science. Evolutionary algorithms, coupled with DFT calculations, have emerged as a powerful tool for this purpose. researchgate.netaip.org These algorithms, such as XTALOPT, mimic natural evolution to efficiently search through a vast number of possible atomic arrangements to identify the most energetically favorable (i.e., stable) structures. aps.orgosti.gov
This approach has been successfully applied to the rubidium-hydrogen system, leading to the prediction of novel rubidium polyhydrides (RbHn, where n > 1) that are stable at high pressures. researchgate.netaps.orgresearchgate.net For example, evolutionary searches predicted that at pressures between 15 and 50 GPa, a structure of RbH₅ with the C2/c space group is stable. aps.org These computational predictions are vital for guiding high-pressure synthesis experiments and have been instrumental in the discovery of new superhydride phases. aps.orgresearchgate.net
Theoretical Studies of Thermodynamic and Dynamic Properties
Computational methods are extensively used to determine the thermodynamic and dynamic properties of this compound. ijsmdo.orgresearchgate.net First-principles calculations can provide insights into the stability of different phases and the energetics of phase transitions. ijsmdo.orgresearchgate.net
Thermodynamic properties such as the Helmholtz free energy, internal energy, entropy, and constant-volume specific heat have been calculated as functions of temperature. ijsmdo.orgresearchgate.net These calculations often rely on the phonon density of states, which describes the vibrational modes of the crystal lattice. ijsmdo.orgresearchgate.net For example, at zero temperature, the calculated free energy and internal energy for RbH are very close, with values of 9.92 kJ/mol and 10.47 kJ/mol, respectively, indicating the presence of zero-point oscillations. ijsmdo.org The constant-volume specific heat is predicted to approach a limit of 49.34 J/mol·K at high temperatures. ijsmdo.org
The dynamic properties are primarily studied through the calculation of phonon dispersion curves. ijsmdo.orgresearchgate.net For this compound, which has a rock-salt crystal structure with two atoms per unit cell, there are six phonon branches: three acoustic and three optical. ijsmdo.org The absence of imaginary frequencies in the calculated phonon dispersion curves across the Brillouin zone confirms the dynamical stability of the crystal structure. researchgate.net
Quantum Chemical Analysis of Chemical Bonding
To gain a deeper understanding of the nature of the chemical bonds within this compound and its related compounds, quantum chemical analysis tools are employed.
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a powerful tool used to visualize and analyze chemical bonding in a chemically intuitive way. acs.orgcdnsciencepub.com It provides a measure of the probability of finding an electron pair at a given location. cdnsciencepub.com In the context of this compound and its polyhydrides, ELF calculations have been crucial for characterizing the nature of the hydrogenic species present. aps.orgacs.org For example, in rubidium polyhydrides synthesized under high pressure, ELF analysis has clearly shown the presence of H₂ molecules and H₃⁻ anions alongside H⁻ ions within the crystal lattice. aps.org This detailed bonding information is essential for explaining the stability and properties of these complex materials. aps.org
Modeling of Inelastic Collision Processes involving this compound Species
The theoretical modeling of inelastic collision processes involving rubidium and hydrogen species is crucial for understanding a variety of physical and chemical environments, from astrophysical plasmas to ultracold matter experiments. These studies are typically grounded in the Born-Oppenheimer formalism, which separates the electronic and nuclear motions. This approach involves two main steps: the calculation of the electronic structure (potential energy surfaces) and a subsequent study of the non-adiabatic nuclear dynamics. oup.comdiva-portal.org
For low-energy rubidium-hydrogen collisions, quantum model approaches are employed for both stages to manage the computational complexity. The electronic structure calculations are often performed using methods like the quantum model semi-empirical approach and the quantum asymptotic linear combinations of atomic orbitals (LCAO) approach. oup.comdiva-portal.org Following the electronic structure determination, the non-adiabatic nuclear dynamics are handled through multichannel model approaches to calculate state-to-state transition probabilities, cross-sections, and rate coefficients for various inelastic processes. diva-portal.org These processes include excitation, de-excitation, mutual neutralization (Rb⁺ + H⁻ → Rb(nl) + H), and ion-pair formation (Rb(nl) + H → Rb⁺ + H⁻). oup.com
Researchers have computed extensive sets of rate coefficients for these processes in Rb + H collisions over a wide temperature range, typically from 1,000 to 10,000 K. diva-portal.org These calculations provide valuable data for modeling stellar atmospheres where such collisions are relevant. diva-portal.org The results are often compared between different theoretical models to assess the sensitivity of the calculations to the underlying assumptions and methods. oup.com For example, rate coefficients for inelastic transitions in rubidium-hydrogen collisions have been calculated using both the semi-empirical and LCAO methods, showing general agreement but also highlighting differences that underscore the importance of the chosen theoretical model. diva-portal.org
In addition to atom-atom collisions, studies have also investigated inelastic processes in collisions between excited rubidium atoms and hydrogen molecules (H₂). cdnsciencepub.comresearchgate.net These experiments, using sensitized fluorescence techniques, have determined cross-sections for fine-structure mixing (e.g., Rb(5²P₁/₂ → 5²P₃/₂)) and quenching induced by collisions with H₂. cdnsciencepub.com These findings offer insight into the energy transfer dynamics between the electronic states of rubidium and the rovibrational states of the hydrogen molecule.
Research Findings on Inelastic Processes
The following tables present detailed findings from theoretical and experimental studies on inelastic collisions involving rubidium and hydrogen.
Table 1: Inelastic Rate Coefficients for Rb + H Collisions at T = 6000 K
This table displays the rate coefficients for various inelastic transitions resulting from collisions between rubidium and hydrogen atoms at a temperature of 6000 K. The data is based on two different quantum model approaches for the electronic structure calculations: the semi-empirical method and the LCAO method. The transitions are denoted as i → f, where 'i' is the initial state and 'f' is the final state. The states correspond to Rb(nl) + H, with the ionic state being Rb⁺ + H⁻. diva-portal.org
| Initial State (i) | Final State (f) | Rate Coefficient (cm³/s) [Semi-empirical] | Rate Coefficient (cm³/s) [LCAO] |
| Rb⁺ + H⁻ | Rb(5p) + H | 2.15E-09 | 2.30E-09 |
| Rb⁺ + H⁻ | Rb(5s) + H | 1.34E-08 | 1.15E-08 |
| Rb(5p) + H | Rb(5s) + H | 7.98E-10 | 1.05E-09 |
| Rb(5p) + H | Rb⁺ + H⁻ | 2.10E-10 | 2.25E-10 |
| Rb(5s) + H | Rb(5p) + H | 4.54E-10 | 6.00E-10 |
Source: Adapted from Belyaev, A. K., et al. (2017). diva-portal.org
Table 2: Cross-Sections for Inelastic Collisions of Excited Rubidium with H₂
This table shows the experimentally determined cross-sections for fine-structure mixing and quenching of excited rubidium atoms (5²P states) in collisions with ground-state hydrogen molecules (H₂). cdnsciencepub.com
| Process | Transition | Cross-Section (Ų) |
| Mixing | 5²P₁/₂ → 5²P₃/₂ | 11 |
| Mixing | 5²P₃/₂ → 5²P₁/₂ | 15 |
| Quenching | 5²P₁/₂ → 5²S₁/₂ | 6 |
| Quenching | 5²P₃/₂ → 5²S₁/₂ | 3 |
Source: Adapted from Siara, I. N., & Krause, L. (1970). cdnsciencepub.com
Thermodynamics and Kinetics of Rubidium Hydride Systems
Thermodynamic Stability Assessment
The thermodynamic stability of rubidium hydride is a critical factor in its formation and decomposition characteristics. This stability is primarily evaluated through its enthalpy of formation and phase behavior under varying conditions.
This compound is an exothermic compound, indicating that its formation from elemental rubidium and hydrogen gas releases energy. The standard enthalpy of formation (ΔfH⦵298) for solid this compound is reported to be approximately -52.3 kJ/mol. wikipedia.orgwikipedia.orgchemister.ru This value signifies the stability of the compound at standard conditions (25 °C and 100 kPa).
Table 1: Thermodynamic Properties of this compound (RbH)
| Property | Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH⦵298) | -52.3 | kJ/mol |
| Standard Molar Entropy (S⁰) | 59 | J/(mol·K) |
| Molar Mass | 86.476 | g/mol |
| Density | 2.60 | g/cm³ |
| Crystal Structure (ambient) | Cubic (rock-salt), cF8 |
Data sourced from multiple references. wikipedia.orgchemister.ru
The phase stability of this compound is dependent on pressure and temperature. At ambient conditions, RbH exists in a face-centered cubic (fcc) crystal structure, specifically the rock-salt (B1) type. aps.orgresearchgate.net As pressure increases, this compound undergoes a series of structural phase transitions.
Research has shown that upon compression, RbH-I (the ambient fcc phase) transforms to a primitive simple cubic structure (RbH-II) at pressures above 2.2 GPa. aps.orgresearchgate.net Further compression leads to another phase transition to an orthorhombic structure at approximately 85 GPa. researchgate.net The study of these high-pressure phases is crucial for understanding the material's behavior in extreme environments. Theoretical studies have explored the potential energy surfaces of alkali metal hydrides at high pressures to predict these transitions. researchgate.net
Under high hydrogen pressures, rubidium can form polyhydrides, such as RbH9, which have been synthesized by heating rubidium monohydride in a hydrogen medium at pressures between 18 and 22 GPa. aps.org These polyhydrides exhibit complex structures and are stable under high-pressure conditions, with RbH9 being stable down to 8.7 GPa upon decompression. aps.org Theoretical predictions also suggest the stability of various rubidium polyhydrides (RbHn, where n > 1) at pressures as low as 2 GPa, containing species like H₂ and linear H₃⁻ units. oup.comresearchgate.net
Enthalpies of Formation and Free Energy Calculations
Reaction Kinetics and Mechanisms
The kinetics of hydrogen absorption and desorption are fundamental to the practical application of hydrides, particularly in hydrogen storage.
The formation of this compound from its elements involves the reaction of gaseous hydrogen with rubidium metal. wikipedia.org This process, like other gas-solid reactions to form metal hydrides, can be mechanistically complex and slow, often requiring elevated temperatures and pressures to proceed at a reasonable rate. google.com The kinetics of hydrogen absorption and desorption are influenced by several factors, including temperature, pressure, and the physical state of the metal. scielo.brustb.edu.cn
Transport of hydrogen gas to the metal surface.
Dissociation of hydrogen molecules into atoms on the surface.
Penetration of hydrogen atoms from the surface into the bulk material. core.ac.uk
Diffusion of hydrogen atoms through the metal lattice.
Nucleation and growth of the hydride phase. core.ac.uk
While information specifically on catalysts for the formation of pure this compound is limited, the catalytic effect of this compound on other hydrogen storage systems has been studied extensively. acs.orggoogle.comacs.org this compound has been identified as an exceptional catalyst for improving the hydrogen desorption kinetics of the 2LiNH₂/MgH₂ system, a promising material for hydrogen storage. acs.orgacs.orgresearchgate.net
Key findings include:
The addition of approximately 3 mol% of RbH to the 2LiNH₂/MgH₂ system lowered the hydrogen desorption temperature by 94 °C. acs.orggoogle.comacs.org
The hydrogen desorption rate of the RbH-doped sample was found to be about twice as fast as a sample doped with potassium hydride (KH) and approximately 60 times faster than the uncatalyzed mixture. acs.orggoogle.comacs.org
The desorption enthalpy for the RbH-catalyzed mixture was significantly lower (~42 kJ/mol) than that of the uncatalyzed mixture (~65 kJ/mol), indicating a change in the reaction pathway. acs.orggoogle.com
The order of catalytic effectiveness for alkali metal hydrides in this system was determined to be RbH > KH > CsH. researchgate.net It is believed that the larger alkali elements (K, Rb, Cs) partially substitute for lithium in the product layer, which may have an inductive effect that weakens the N-H bond, thus lowering the desorption enthalpy. researchgate.net
The movement of hydrogen within the solid lattice is a critical aspect of the kinetics of hydride formation and decomposition. wikipedia.org In ionic hydrides like RbH, hydrogen exists as the hydride anion (H⁻). The diffusion process involves the movement of these ions through the crystal lattice.
The general mechanism for hydrogen diffusion in metals involves several stages:
Adsorption of hydrogen on the surface.
Cleavage of the H-H bond.
Diffusion of hydrogen atoms (or ions) into the metal lattice. wikipedia.org
In the context of catalyzed systems like the RbH-doped 2LiNH₂/MgH₂, modeling studies have indicated that diffusion controls the rate of hydrogen desorption. acs.orgresearchgate.net Specifically, the rate-controlling process is believed to be diffusion through the product layer. researchgate.net The substitution of larger alkali ions like Rb⁺ for Li⁺ may expand the lattice, allowing for faster diffusion and consequently increased desorption rates. researchgate.net The transport properties of hydrogen in metal hydrides are fundamentally linked to charged defects within the crystal structure, and doping can alter the population of these defects, thereby enhancing hydrogen diffusion. aip.org
Advanced Applications in Materials Science
Rubidium Hydride in Hydrogen Storage Technologies
The storage of hydrogen in a solid state is considered a key technology for the future of hydrogen energy, offering a safer and more compact alternative to high-pressure gas or liquid hydrogen storage. google.comgrz-technologies.com Metal hydrides, which can absorb and release hydrogen through chemical reactions, are at the forefront of this research. google.comgrz-technologies.com
Solid-State Hydrogen Storage Materials Development
Solid-state hydrogen storage relies on solid carrier materials that absorb hydrogen, allowing for high volumetric storage density. grz-technologies.com The process involves the splitting of hydrogen molecules (H₂) into hydrogen atoms (H), which then occupy interstitial sites within the metal alloy's crystal lattice. grz-technologies.com This method is considered safer than storing hydrogen as a pressurized gas. google.com Complex metal hydrides, including amides, alanates, and borohydrides, are being extensively studied for their high hydrogen-holding capacities. google.com However, challenges such as high desorption temperatures and slow kinetics need to be overcome. google.com
Recent research has shown that mixed solid solutions of metal amides and hydrides, such as those involving rubidium, could serve as effective additives in hydrogen storage systems. acs.org The structural similarities between compounds like rubidium amide (RbNH₂) and this compound (RbH) allow for the formation of mixed solid solutions that may enhance the properties of established hydrogen storage systems. acs.org
Perovskite Hydrides for Hydrogen Storage Applications
Perovskite-type hydrides containing rubidium have been identified as promising candidates for hydrogen storage. researchgate.netnih.gov First-principles studies and computational analysis have been used to investigate the properties of various rubidium-based perovskite hydrides. researchgate.netresearchgate.net
For instance, compounds with the general formula XSnH₃ (where X can be Rb) have been studied. researchgate.net Research on RbXH₃ perovskite hydrides (where X=Cr, Zr) has also been conducted to evaluate their potential. researchgate.net These theoretical investigations focus on structural, mechanical, electronic, and optical properties to determine their stability and hydrogen storage capacity. researchgate.netresearchgate.net Molecular dynamics simulations are also employed to confirm the thermal stability of these materials. researchgate.net
| Compound | Calculated Hydrogen Storage Capacity (wt%) | Calculated Desorption Temperature | Crystal Structure | Electronic Behavior |
|---|---|---|---|---|
| RbSnH₃ | 1.45 researchgate.net | Not specified | Cubic researchgate.net | Metallic researchgate.net |
| RbCrH₃ | 2.09 researchgate.net | 545.11 K researchgate.net | Cubic researchgate.net | Not specified |
| RbZrH₃ | 1.64 researchgate.net | 548.15 K researchgate.net | Cubic researchgate.net | Not specified |
Catalytic Enhancement of Hydrogen Storage Systems
One of the most significant applications of this compound is as a catalyst to improve the performance of other hydrogen storage materials. acs.orgresearchgate.net Specifically, RbH has been shown to be an exceptional dehydrogenation catalyst for the lithium amide/magnesium hydride (LiNH₂/MgH₂) system, which is a promising material for hydrogen storage. google.comacs.org
The addition of a small molar percentage of RbH significantly lowers the hydrogen desorption temperature and improves the reaction kinetics. google.comacs.org Studies have shown that RbH is more effective than the commonly used potassium hydride (KH) catalyst. acs.orgresearchgate.net It is believed that the larger alkali elements like rubidium partially replace lithium in the product layer during dehydrogenation. researchgate.net This substitution may weaken the N-H bond through an inductive effect and expand the crystal lattice, allowing for faster diffusion and, consequently, increased desorption rates. researchgate.net
| Catalyst (approx. 3 mol %) | Desorption Temperature Reduction | Desorption Enthalpy | Relative Desorption Rate |
|---|---|---|---|
| Uncatalyzed | - | ~65 kJ/mol google.comacs.org | 1x google.comacs.org |
| Potassium Hydride (KH) | ~90°C google.com | ~42 kJ/mol google.comacs.org | ~30x faster than uncatalyzed google.comacs.org |
| This compound (RbH) | 94°C google.comacs.org | ~42 kJ/mol google.comacs.org | ~60x faster than uncatalyzed; ~2x faster than KH google.comacs.org |
Potential Applications in Optoelectronics
The electronic and optical properties of this compound suggest its potential for use in optoelectronic devices. aip.org Its characteristics as a wide band gap material and its dielectric properties are of particular interest.
Wide Band Gap Semiconductor Utilization
This compound is characterized as a wide band gap material, which makes it a candidate for applications in optoelectronic devices, particularly in the ultraviolet (UV) spectrum. aip.orgresearchgate.net Theoretical calculations and experimental measurements have been performed to determine its band gap. researchgate.net
Different computational methods yield slightly different results, but they consistently point to a wide band gap. aip.orgnajah.edu For example, the Wu and Cohen generalized gradient approximation (WC-GGA) method categorizes RbH as a wide band gap semiconductor, while the modified Becke-Johnson (mBJ-GGA) method classifies it as an insulator. aip.orgresearchgate.net Experimental measurements at zero pressure have determined the band gap to be 4.91 eV. researchgate.net This wide, direct energy band gap makes RbH a promising compound for optoelectronic UV device applications. aip.org Furthermore, studies indicate that RbH is an excellent absorbent material with maximum absorption regions in the middle and far ultraviolet regions. aip.org
| Method | Band Gap (eV) | Reference |
|---|---|---|
| Experimental (zero pressure) | 4.91 | researchgate.net |
| Theoretical (mBJ-GGA) | 5.663 | aip.org |
| Theoretical (WC-GGA) | 3.050 | aip.org |
| Theoretical (DFT/GGA) | 2.943 | researchgate.net |
Dielectric Material Properties
This compound is considered a suitable dielectric compound. aip.orgresearchgate.net Its dielectric properties have been calculated using density functional theory. materialsproject.org The dielectric tensor describes how an electric field propagates through the material. For a cubic crystal like RbH, the tensor is isotropic. The calculated electronic contribution to the dielectric constant is approximately 2.80, while the total (static) dielectric constant is around 8.88. materialsproject.org These properties are relevant for applications where insulating or charge-storing capabilities are required.
| Property | Value | Reference |
|---|---|---|
| Dielectric Tensor (Electronic Contribution) | 2.80 | materialsproject.org |
| Dielectric Tensor (Total) | 8.88 | materialsproject.org |
Theoretical Exploration of Superconducting Phases
The quest for high-temperature superconductors has led to intensive investigation into hydrogen-rich materials under extreme pressures. nih.govaip.org The underlying principle, known as "chemical precompression," suggests that incorporating other elements into a hydrogen-rich structure can reduce the immense pressure required to metallize pure hydrogen, a state predicted to be a high-temperature superconductor. nih.govoup.comscispace.com Within this framework, superhydrides—compounds with a high proportion of hydrogen—have become a major focus of theoretical and experimental research. nih.govaps.org
High-Pressure Superhydrides and Superconductivity Prediction
Theoretical studies have identified alkali metals as promising candidates for forming superhydrides at pressures lower than many other elements. aps.orgresearchgate.netarxiv.org The heavier alkali metals, in particular, are predicted to form compounds with high hydrogen content at comparatively low pressures. aps.orgresearchgate.net For the rubidium-hydrogen system, density functional theory (DFT) calculations have predicted that various rubidium polyhydrides (RbHn, where n > 1) can become stable starting at pressures as low as 2 GPa. researchgate.netnih.gov
Initial theoretical explorations using evolutionary algorithms have identified several stable or metastable phases of rubidium polyhydrides under pressure. researchgate.netaip.org Predictions indicated that RbH9 should be stable in a Pm space group between 2-20 GPa, and a P63/mmc structure of RbH9 should be stable up to 100 GPa. researchgate.net Above 20 GPa, RbH5 with a Cmcm space group is predicted to be the most stable formation. researchgate.net These theoretical predictions have been partially validated by experiments, where laser-heating rubidium monohydride in a hydrogen medium at 18 GPa led to the synthesis of RbH9. aps.orgresearchgate.net
Despite these predictions of stable metallic phases at high pressures, extensive theoretical investigation into the superconducting properties of rubidium hydrides is less common compared to other superhydride systems like those of lanthanum, yttrium, or calcium, which are predicted and observed to have critical temperatures (Tc) well above 200 K. nih.govaip.orgoup.comdiva-portal.org While studies have detailed the structural and electronic properties of rubidium polyhydrides, the potential for superconductivity has often not been the primary focus. researchgate.net Some reports explicitly note that among alkali metal hydrides, only lithium and potassium polyhydrides were initially predicted to be high-temperature superconductors. oup.com The primary interest in the Rb-H system has often been the novel chemical structures that form under pressure, such as the linear H3⁻ anion. oup.comresearchgate.netnih.gov
Metallization of Polyhydride Systems under Compression
A critical prerequisite for superconductivity is the transition of a material into a metallic state. For rubidium polyhydride systems, theoretical calculations predict that compression induces metallization, but at very high pressures. researchgate.netnih.govexlibrisgroup.com The stable polyhydrides, such as RbH3 and RbH5, are predicted to metallize at pressures exceeding 200 GPa. researchgate.netnih.govexlibrisgroup.comarxiv.org
The mechanism behind this pressure-induced metallization is the alteration of the material's electronic band structure. oup.comresearchgate.net In phases containing the linear H3⁻ motif, such as RbH3 and RbH5, metallization is predicted to occur through the pressure-induced broadening of the electronic bands. researchgate.net Specifically, the filled non-bonding band of the H3⁻ anion and the empty anti-bonding bands are pushed closer together until they eventually overlap, closing the band gap and allowing for electrical conduction. researchgate.net In other polyhydrides, metallization can also occur via the overlap of H⁻ and H2-σ* bands. oup.com
At the highest pressures studied theoretically, an RbH6 phase containing polymeric chains of (H3⁻)∞ was found, which also shows metallic character. researchgate.netnih.gov The various predicted stable phases of rubidium polyhydrides consist of Rb⁺ cations alongside a combination of H⁻ anions, H2 molecules, and H3⁻ units. oup.comresearchgate.netnih.gov The specific composition and structure evolve with increasing pressure, leading to different pathways to metallization.
Table 1: Predicted High-Pressure Phases and Properties of Rubidium Polyhydrides
| Phase | Predicted Stability Pressure (GPa) | Predicted Metallization Pressure (GPa) | Key Structural Features |
|---|---|---|---|
| RbH3 | Stable above 100 GPa oup.com | > 200 GPa researchgate.netnih.gov | Contains Rb⁺ and H3⁻ units oup.com |
| RbH5 | Stable above 20 GPa researchgate.net | > 200 GPa researchgate.netnih.gov | Contains Rb⁺, H3⁻, and H2 units researchgate.netarxiv.org |
| RbH6 | Stable at very high pressures researchgate.netnih.gov | Metallic upon formation oup.com | Contains polymeric (H3⁻)∞ chains researchgate.netnih.gov |
| RbH9 | Stable from 2 GPa to 100 GPa researchgate.net | Metallization occurs at ~250 GPa for similar NaH9 oup.com | Contains Rb⁺, H⁻, and H2 units oup.comaps.org |
Table 2: Experimentally Synthesized High-Pressure this compound Phases
| Phase | Synthesis Pressure (GPa) | Decompression Stability Limit (GPa) | Crystal System | Space Group |
|---|---|---|---|---|
| RbH9-I | 18 GPa aps.org | 8.7 GPa aps.org | Orthorhombic researchgate.net | Cmcm researchgate.net |
| RbH9-II | 22 GPa aps.org | Decomposes upon decompression researchgate.net | Hexagonal researchgate.net | P6/mmm researchgate.net |
| RbH5-I | > 87 GPa aps.org | Transforms to RbH5-II on decompression aps.org | Orthorhombic researchgate.net | Cccm researchgate.net |
| RbH5-II | Formed on decompression of RbH5-I aps.org | Stable upon further decompression researchgate.net | Orthorhombic researchgate.net | Cmcm researchgate.net |
Emerging Research Directions and Future Challenges
Synthesis of Novel Rubidium Hydride Stoichiometries
Research into the rubidium-hydrogen system has expanded beyond the simple monohydride (RbH) to a fascinating array of hydrogen-rich polyhydrides. wikipedia.org Theoretical studies employing density functional theory (DFT) have predicted the stability of several novel stoichiometries under pressure, including RbH₃, RbH₅, RbH₆, and RbH₉. researchgate.netarxiv.org These predictions have spurred experimental efforts to synthesize these exotic compounds.
Recent breakthroughs have led to the successful synthesis of multiple rubidium polyhydrides. In high-pressure experiments using laser-heated diamond anvil cells, researchers have formed rubidium nonahydride (RbH₉) and rubidium pentahydride (RbH₅). aps.orgnih.gov Specifically, heating rubidium monohydride in a hydrogen medium at 18 GPa produced a polymorph of RbH₉ (RbH₉-I), while heating at 22 GPa formed another, RbH₉-II. aps.orgnih.gov Upon further compression and heating above 87 GPa, the system uniquely decomposed to form RbH₅, which was observed in two different polymorphic forms. aps.orgnih.gov
An alternative synthesis route involves the high-pressure thermal decomposition of rubidium amidoboranes. uspex-team.orgarxiv.org This method has successfully produced rubidium polyhydrides with a stoichiometry of approximately RbH₉ (denoted RbH₉-x). uspex-team.orgarxiv.orgresearchgate.net These synthesized polyhydrides are notable for their extremely high hydrogen content. uspex-team.org
Table 1: Predicted and Synthesized Rubidium Polyhydride Stoichiometries
| Stoichiometry | Status | Synthesis/Stability Pressure (GPa) | Method | Reference |
| RbH₃ | Predicted | Stable with RbH₅ | DFT Calculation | researchgate.netarxiv.org |
| RbH₅ | Predicted & Synthesized | > 20 (Predicted), > 87 (Synthesized) | DFT, Laser-heated DAC | researchgate.netaps.orgnih.gov |
| RbH₆ | Predicted | High Pressure | Evolutionary Searches (DFT) | researchgate.netarxiv.org |
| RbH₉ | Predicted & Synthesized | 2-100 (Predicted), 18-22 (Synthesized) | DFT, Laser-heated DAC | researchgate.netaps.orgnih.gov |
| RbH₉-x | Synthesized | 8-10 (Stable) | Thermal decomposition of amidoboranes | uspex-team.orgarxiv.org |
Experimental Verification of Predicted High-Pressure Phases
A significant challenge and a key area of emerging research is the experimental verification of theoretically predicted high-pressure phases of this compound. researchgate.net For years, computational methods like DFT coupled with evolutionary crystal structure prediction (CSP) algorithms have forecasted the existence of stable rubidium polyhydrides with unusual stoichiometries and hydrogen motifs, such as the linear H₃⁻ anion. researchgate.netarxiv.orgresearchgate.net
Recent experimental work has triumphantly confirmed some of these predictions. aps.org Through a combination of laser-heated diamond anvil cell (DAC) experiments, synchrotron x-ray powder diffraction, and Raman spectroscopy, researchers have successfully synthesized and characterized several rubidium superhydrides. aps.orgnih.gov The experimentally identified structures for RbH₉ and RbH₅ align well with prior computational predictions. aps.orgnih.gov For instance, the synthesis of RbH₅ provided the first experimental evidence for the existence of linear H₃⁻ anions in a this compound, a feature previously only seen in theoretical models. aps.orgnih.gov This close agreement between theory and experiment showcases the predictive power of modern computational chemistry and provides a robust foundation for discovering new materials. researchgate.netaip.org
Development of Lower-Pressure Synthesis Routes for Polyhydrides
A major hurdle for the practical study and application of most superhydrides is the extreme pressure required for their synthesis, often exceeding 100 GPa. aps.org The rubidium-hydrogen system is a promising exception, with research intensely focused on finding viable lower-pressure synthesis pathways. Theoretical calculations first suggested that rubidium polyhydrides could stabilize at pressures as low as 2 GPa. researchgate.net
Experimental breakthroughs have confirmed that rubidium superhydrides are stable at significantly lower pressures than other known superhydrides. aps.org Upon synthesis at 18 GPa, the RbH₉-I phase was found to remain stable upon decompression down to 8.7 GPa, the lowest pressure of stability recorded for any superhydride to date. aps.orgnih.gov Furthermore, a novel synthesis method using the thermal decomposition of amidoboranes in a DAC has yielded RbH₉-x phases that are stable at pressures between 8 and 10 GPa. uspex-team.orgarxiv.org This has been described as an unprecedentedly low stabilization pressure for polyhydrides. uspex-team.orgresearchgate.net Future research aims to utilize large-scale hydraulic presses at pressures around 1 GPa (10,000 atmospheres) to synthesize larger quantities of these materials and test their stability at or near ambient pressure. pv-magazine.com
Addressing Kinetic and Thermodynamic Limitations in Applications
For complex hydrides to be viable for energy storage applications, they must overcome significant thermodynamic and kinetic barriers. mdpi.comunit.no Many hydrides are too stable, requiring high temperatures for hydrogen release, while others suffer from sluggish reaction rates. mdpi.comunit.no While the high-pressure rubidium polyhydrides decompose upon significant pressure release, research has uncovered a critical role for the simpler this compound (RbH) in addressing these limitations in other systems. aps.org
Studies have shown that RbH is an exceptionally effective catalyst for improving the sorption kinetics of amide/hydride hydrogen storage systems, such as the 2LiNH₂/MgH₂ system. google.comacs.org The addition of a small molar percentage of RbH has been shown to lower the hydrogen desorption temperature by as much as 94°C compared to the uncatalyzed mixture. acs.org Moreover, the hydrogen desorption rate of the RbH-doped sample was found to be approximately twice as fast as a KH-doped sample and about 60 times faster than the uncatalyzed mixture. google.comacs.org This research direction reframes RbH not just as a primary storage material but as a key enabler, addressing the kinetic and thermodynamic challenges that limit other promising high-capacity materials. acs.org
Integration of Experimental and Computational Approaches
The rapid progress in understanding this compound at high pressures is a direct result of the powerful synergy between experimental and computational methods. researchgate.netscirp.org This integrated approach has become a well-established framework in high-pressure science. aip.orgresearching.cn The process typically begins with ab initio crystal structure prediction techniques, which computationally search for thermodynamically stable or low-lying metastable phases at various pressures. researchgate.netresearchgate.net These calculations predict novel stoichiometries, crystal structures, and properties before they are ever created in a lab. aip.orgscirp.org
These theoretical predictions then serve as a roadmap for challenging high-pressure synthesis experiments. aip.org Experimentalists use techniques like laser-heated diamond anvil cells to achieve the necessary conditions, while synchrotron X-ray diffraction and Raman spectroscopy are used to characterize the resulting products. aps.orgnih.gov The experimental data are then compared back to the computational predictions to verify structures and refine theoretical models. aps.org The discovery and characterization of RbH₅ and RbH₉ are prime examples of this symbiotic feedback loop, where theory guided experiment, and experiment confirmed theory. aps.orgnih.gov
Opportunities for Advanced Spectroscopic Probes (e.g., Neutron Scattering)
While X-ray diffraction is invaluable for determining the arrangement of heavy atoms like rubidium, it is notoriously difficult to precisely locate hydrogen atoms due to their low scattering cross-section. jps.jp This presents a significant opportunity for the use of advanced spectroscopic probes, particularly neutron scattering. jps.jppnas.org Neutron scattering techniques are exceptionally sensitive to hydrogen and can provide detailed information on its position, bonding, and dynamics within a crystal lattice. jps.jpnist.govresearchgate.net
The synthesis of rubidium polyhydrides at pressures below 10 GPa is a crucial development in this regard. aps.org These pressures are accessible by large-volume high-pressure chambers, which can produce the larger sample sizes required for neutron scattering experiments, something that is not feasible with diamond anvil cells. researchgate.netaps.org This accessibility paves the way for future studies using neutron diffraction to resolve the complex hydrogen sublattices, including the H₂ and H₃⁻ species, within these materials. aps.org Inelastic neutron scattering (INS) could further probe the vibrational dynamics and bonding of these unique hydrogen motifs. pnas.orgresearchgate.net
Q & A
Q. What are the established methodologies for synthesizing rubidium hydride (RbH) in laboratory settings?
RbH is typically synthesized via direct reaction of rubidium metal with hydrogen gas under controlled conditions:
- Procedure : Rubidium metal is heated to 300–400°C in a hydrogen atmosphere (1–2 bar) within an inert gas (e.g., argon) environment. The reaction is monitored until stoichiometric conversion is achieved .
- Alternative routes : Decomposition of organorubidium compounds (e.g., RbBH₄) under hydrogen flow, though this method requires rigorous purity controls to avoid oxide formation .
- Safety : Due to Rb’s extreme reactivity with air/water, synthesis must occur in sealed systems (e.g., Schlenk lines or gloveboxes) .
Q. How is RbH structurally characterized, and what deviations exist from theoretical predictions?
- X-ray diffraction (XRD) : Confirms cubic crystal structure (Fm3m space group) with lattice parameter a = 6.04 Å. Experimental Rb⁻–H⁺ distances (~2.38 Å) align with Shannon’s revised ionic radii (Rb⁺ = 1.66 Å, H⁻ = 1.54 Å) but show slight contraction due to covalency .
- Neutron diffraction : Resolves hydrogen positions, critical for detecting interstitial hydride defects .
- Raman spectroscopy : Peaks at 950–1100 cm⁻¹ correlate with Rb–H stretching modes; deviations from DFT calculations suggest lattice polarization effects .
Q. What experimental protocols are critical for studying RbH’s reactivity with protic solvents?
- Controlled hydrolysis : RbH reacts explosively with water, releasing H₂ gas. Experiments require:
- Inert atmosphere : Reactions must be conducted in argon-purged reactors to prevent oxidation .
Advanced Research Questions
Q. How do discrepancies in reported RbH thermodynamic data (e.g., ΔHf) arise, and how can they be resolved?
Q. What factors influence RbH’s thermal stability, and how can decomposition pathways be experimentally mapped?
Q. How do Rb–H bond characteristics compare across alkali metal hydrides, and what implications arise for material design?
-
Bond length vs. ionic radius :
Hydride Ionic Radius (Å) Observed Bond Length (Å) LiH Li⁺: 0.90 2.04 RbH Rb⁺: 1.66 2.38 CsH Cs⁺: 1.81 2.50 Source: -
Covalency effects : Rb–H bonds exhibit partial covalency (evidenced by shorter bond lengths than ionic radii predict), influencing optoelectronic properties. Use XPS to probe charge transfer .
Methodological Recommendations
- Reproducibility : Document synthesis parameters (e.g., H₂ pressure, heating rates) in detail, aligning with IMRAD standards .
- Data validation : Cross-validate structural data using XRD, neutron diffraction, and computational modeling .
- Contradiction analysis : Perform sensitivity analyses on thermodynamic measurements to isolate experimental error sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
